2-(4,5-Dimethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(4,5-Dimethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of furan platform chemical . Furan platform chemicals are directly available from biomass and have a wide range of applications . They can be economically synthesized from biomass and have potential in the manufacture of fuels and monomers .
Synthesis Analysis
The synthesis of furan platform chemicals involves a switch from traditional resources such as crude oil to biomass . Mukherjee et al. reacted acetylated iodoglycals with ArB(OH) 2 in the presence of Pd(II) and HCOOH to form 2-acyl glycals, which were treated with TfOH (triflic acid) to produce 2,4-disubstituted furans with a chiral unit in the 2-position .Chemical Reactions Analysis
The chemical reactions involving furan platform chemicals are diverse. For instance, Mukherjee et al. used acetylated iodoglycals and ArB(OH) 2 in the presence of Pd(II) and HCOOH to form 2-acyl glycals . These were then treated with TfOH (triflic acid) to produce 2,4-disubstituted furans .Scientific Research Applications
Sustainable Access to Polymers and Fuels
Furan derivatives, like 5-Hydroxymethylfurfural (HMF), have been identified as versatile platform chemicals that can be produced from plant biomass. These derivatives offer sustainable pathways for the production of monomers, polymers, fuels, and various functional materials. The synthesis of HMF and its derivatives, including dimethyl furan compounds, has been explored for their potential in replacing non-renewable hydrocarbon sources. This research underscores the significance of furan derivatives in the development of sustainable chemical industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuels for Engine Applications
Studies on biomass-derived 2,5-dimethylfuran (a furan derivative) have highlighted its potential as a promising biofuel due to physicochemical properties akin to those of petroleum-based fuels. Research has focused on the synthesis pathways from lignocellulosic biomass and the application in spark and compression ignition engines, evaluating performance, emissions, and compatibility with existing fuel systems. These findings indicate that furan derivatives could offer sustainable solutions to energy and environmental challenges by providing cleaner combustion and reducing emissions (Nguyen et al., 2021).
Organic Synthesis and Fine Chemicals
The application of 5-Hydroxymethylfurfural (5-HMF), a key furan derivative, extends into organic synthesis, where it serves as a building block for the production of various fine chemicals. This research highlights the adaptability of furan derivatives in synthesizing value-added chemicals, demonstrating their role in diversifying the sources of carbon for the chemical industry and highlighting their potential in novel synthetic routes (Fan, Verrier, Queneau, & Popowycz, 2019).
Future Directions
The future directions for “2-(4,5-Dimethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and similar furan platform chemicals involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .
Properties
IUPAC Name |
2-(4,5-dimethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-8-7-10(14-9(8)2)13-15-11(3,4)12(5,6)16-13/h7H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDSPWHVPCTWNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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